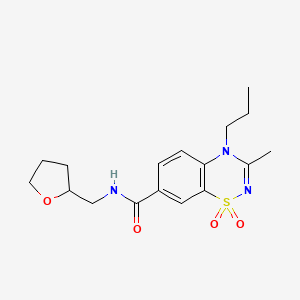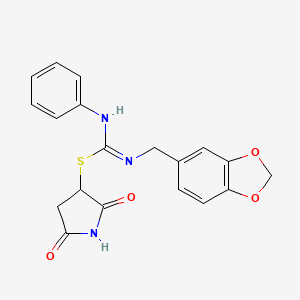![molecular formula C14H27N3O3 B5119587 ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)
ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves its binding to the mu opioid receptor. This binding results in the activation of downstream signaling pathways, which ultimately lead to the modulation of pain sensation and reward pathways in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to the mu opioid receptor. This binding results in the modulation of pain sensation and reward pathways in the brain. Additionally, this compound has been shown to have anti-inflammatory effects and may also have potential as a treatment for addiction.
実験室実験の利点と制限
The advantages of using ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate in lab experiments include its high affinity for the mu opioid receptor, its ability to modulate pain sensation and reward pathways in the brain, and its potential as a treatment for addiction. The limitations of using this compound in lab experiments include its potential for abuse and its potential to cause addiction in humans.
将来の方向性
There are many potential future directions for research involving ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate. One area of research that is currently being explored is the development of new treatments for addiction using this compound. Additionally, researchers are investigating the potential of this compound as a treatment for chronic pain and inflammation. Finally, there is ongoing research into the biochemical and physiological effects of this compound, with the goal of gaining a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, this compound is a compound that has many potential applications in scientific research. Its high affinity for the mu opioid receptor, ability to modulate pain sensation and reward pathways in the brain, and potential as a treatment for addiction make it an attractive compound for further study. However, its potential for abuse and addiction in humans must be carefully considered when using this compound in lab experiments.
合成法
The synthesis of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves several steps. The first step is the reaction of 4-morpholineethanol with 1-chloro-4-(4-fluorophenyl)piperidine to form 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidine. This intermediate is then reacted with ethyl chloroformate to yield this compound.
科学的研究の応用
Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the study of opioid receptors. It has been shown to have a high affinity for the mu opioid receptor, which is involved in pain modulation and reward pathways in the brain.
特性
IUPAC Name |
ethyl 4-(2-morpholin-4-ylethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-2-20-14(18)17-6-3-13(4-7-17)15-5-8-16-9-11-19-12-10-16/h13,15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVBWOTXNQJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5119528.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)
![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)